Methyl 5-(diethylcarbamoyl)-2-{[(4-ethoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
Methyl 5-(diethylcarbamoyl)-2-{[(4-ethoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(diethylcarbamoyl)-2-{[(4-ethoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of the Diethylcarbamoyl Group: This step often involves the reaction of the thiophene derivative with diethylcarbamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Ethoxyphenylcarbonyl Group: This can be achieved through an acylation reaction using 4-ethoxybenzoyl chloride.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways involving sulfur-containing heterocycles.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the diethylcarbamoyl and ethoxyphenyl groups can enhance the compound’s bioavailability and target specificity.
Industry
Industrially, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Mechanism of Action
The mechanism of action of Methyl 5-(diethylcarbamoyl)-2-{[(4-ethoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. The thiophene ring can participate in π-π interactions, while the carbamoyl and carbonyl groups can form hydrogen bonds, stabilizing the compound within the target site.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(diethylcarbamoyl)-2-amino-4-methylthiophene-3-carboxylate: Lacks the ethoxyphenylcarbonyl group, which may reduce its specificity and potency.
Ethyl 5-(diethylcarbamoyl)-2-{[(4-ethoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, potentially affecting its solubility and reactivity.
Uniqueness
The presence of both the diethylcarbamoyl and ethoxyphenylcarbonyl groups in Methyl 5-(diethylcarbamoyl)-2-{[(4-ethoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate provides a unique combination of electronic and steric properties. This makes it particularly effective in applications requiring specific interactions with biological targets or in materials science where precise electronic properties are crucial.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics
Biological Activity
Methyl 5-(diethylcarbamoyl)-2-{[(4-ethoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiophene ring substituted with various functional groups, including a diethylcarbamoyl moiety and an ethoxyphenyl carbonyl group. The synthesis typically involves several steps that include the formation of the thiophene core followed by the introduction of substituents through various organic reactions such as nucleophilic substitutions and acylations.
Synthesis Overview
- Formation of Thiophene Core : The initial step involves constructing the thiophene ring, often using known methodologies for thiophene synthesis.
- Introduction of Functional Groups : Subsequent steps involve the introduction of the diethylcarbamoyl and ethoxyphenyl groups through acylation and carbamate formation reactions.
- Purification : The final compound is purified using techniques such as recrystallization or chromatography.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes such as xanthine oxidase, which plays a crucial role in purine metabolism. In vitro studies indicate that derivatives exhibit IC50 values ranging from 1.0 to 9.9 μM, suggesting moderate to potent inhibitory activity against this enzyme .
- Receptor Modulation : It may also interact with cannabinoid receptors, specifically CB2 receptors, which are involved in various physiological processes including pain modulation and immune response. Some derivatives have demonstrated submicromolar inhibition values, indicating significant receptor affinity .
Case Studies
- Xanthine Oxidase Inhibition : A study evaluating a series of thiophene derivatives found that this compound exhibited promising xanthine oxidase inhibitory activity with an IC50 value of approximately 3.6 μM. This suggests potential therapeutic applications in conditions like gout where xanthine oxidase plays a critical role .
- Cannabinoid Receptor Interaction : Research on cannabinoid receptor ligands has highlighted that certain modifications to the thiophene structure enhance binding affinity to CB2 receptors. Compounds similar to this compound have been reported with IC50 values as low as 578 nM, indicating their potential as dual-action drugs targeting both cannabinoid receptors and cholinesterases .
Table 1: Biological Activity Summary
Compound | Target | IC50 (μM) | Reference |
---|---|---|---|
Methyl 5-(diethylcarbamoyl)-... | Xanthine Oxidase | 3.6 | |
Similar Thiophene Derivative | Cannabinoid Receptor 2 | 0.578 | |
Other Related Compounds | Various Enzymes | 1.0 - 9.9 |
Table 2: Synthesis Steps Overview
Step | Reaction Type | Key Reagents |
---|---|---|
Formation of Thiophene | Cyclization | Thioketone precursors |
Acylation | Nucleophilic Acyl Substitution | Diethylcarbamate |
Purification | Chromatography | Silica gel |
Properties
IUPAC Name |
methyl 5-(diethylcarbamoyl)-2-[(4-ethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-6-23(7-2)20(25)17-13(4)16(21(26)27-5)19(29-17)22-18(24)14-9-11-15(12-10-14)28-8-3/h9-12H,6-8H2,1-5H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBQLSFRRVMVNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)OCC)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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